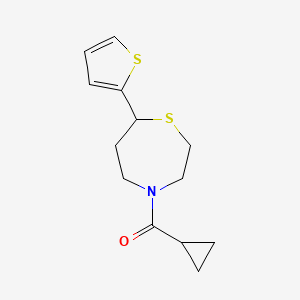![molecular formula C18H17N3O2S B2520202 (E)-N-[2-(2-Methylphenyl)pyrazol-3-YL]-2-phenylethenesulfonamide CAS No. 1825991-33-0](/img/structure/B2520202.png)
(E)-N-[2-(2-Methylphenyl)pyrazol-3-YL]-2-phenylethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(E)-N-[2-(2-Methylphenyl)pyrazol-3-YL]-2-phenylethenesulfonamide” is a pyrazole-bearing compound . Pyrazoles are a class of bioactive compounds known for their diverse pharmacological effects such as anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant activities .
Synthesis Analysis
The synthesis of pyrazole-bearing compounds involves the use of hydrazine-coupled pyrazoles. The structures of these synthesized compounds were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
Pyrazole-bearing compounds are known for their diverse pharmacological effects. The molecular structure of these compounds was verified using elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis
The chemical reactions involving pyrazole-bearing compounds are complex and involve multiple steps. For instance, the synthesis of some hydrazine-coupled pyrazoles involved a series of reactions .Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors and Cytochrome P450 Isoforms
Studies have highlighted the role of pyrazole derivatives as chemical inhibitors of cytochrome P450 (CYP) isoforms, which are crucial for drug metabolism. Selective inhibitors help in understanding drug-drug interactions and the metabolic pathways of various pharmaceuticals, indicating the importance of these compounds in predicting metabolic interactions (Khojasteh et al., 2011).
Synthesis of Pyrazole Heterocycles
Pyrazole heterocycles have been identified as key pharmacophores due to their wide range of biological activities. Efficient synthetic strategies for these compounds extend the heterocyclic systems' categories, providing valuable insights for the development of more active biological agents (Dar & Shamsuzzaman, 2015).
Therapeutic Applications of Pyrazolines
Pyrazolines are recognized for their diverse biological properties, leading to extensive research into their therapeutic applications. These include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities, demonstrating the versatility of pyrazoline derivatives in medicinal chemistry (Shaaban et al., 2012).
Multicomponent Synthesis for Bioactive Pyrazole Derivatives
The synthesis of bioactive molecules containing pyrazole moiety through multicomponent reactions (MCRs) has seen significant advancements. This approach offers efficient strategies to create molecules with antibacterial, anticancer, antifungal, and other activities, showcasing the potential of pyrazole derivatives in drug discovery (Becerra et al., 2022).
Antimicrobial Perspective of Pyrazole Derivatives
Pyrazole derivatives have shown potential as antibacterial and antifungal agents, indicating their significance in addressing the challenge of emerging microbial infections and resistance against current therapeutics. The exploration of pyrazole-based compounds as antimicrobial agents highlights their importance in developing new medicinal strategies (Kumar et al., 2020).
Eigenschaften
IUPAC Name |
(E)-N-[2-(2-methylphenyl)pyrazol-3-yl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-15-7-5-6-10-17(15)21-18(11-13-19-21)20-24(22,23)14-12-16-8-3-2-4-9-16/h2-14,20H,1H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMMVIIOKHXTIG-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC=N2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=CC=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methoxybenzamide](/img/structure/B2520120.png)
![3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2520121.png)
![(Z)-2-cyano-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2520122.png)
![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2520123.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2520127.png)



![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-methyloxime](/img/structure/B2520136.png)


![2,4-dichloro-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2520140.png)

